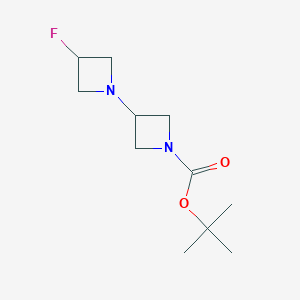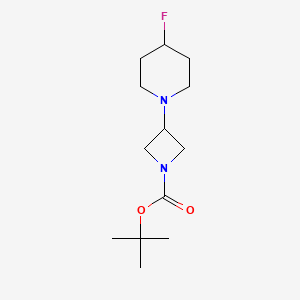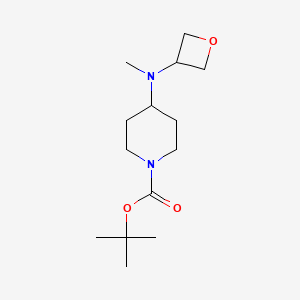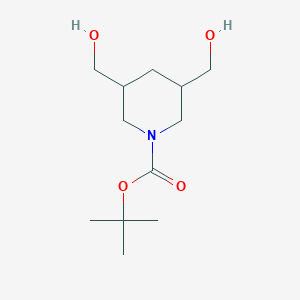amine CAS No. 900571-24-6](/img/structure/B1398086.png)
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine
Overview
Description
This compound is a derivative of amine, containing a bromine and a chlorine atom attached to the phenyl group . It is a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 402.0±40.0 °C and a predicted density of 1.524±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Synthesis of Complex Metal Salts
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol) (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts . This process is used in the synthesis of complex metal salts, which have various applications in scientific research .
Biological Evaluation
The Schiff base and its Co (ii), Ni (ii), Cu (ii), and Zn (ii) complexes were evaluated for their biological potential . The complexes showed enhanced activity over the free Schiff base ligand in all the assays .
Antimicrobial Potential
The antimicrobial potential of the compounds was evaluated on some selected pathogenic bacteria consisting of Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Klebsiella pneumonioe and Pseudomonas aeruginosa) strains using an in vitro assay .
Antioxidant Activity
Antioxidant activity was evaluated using the DPPH assay . The complexes showed enhanced activity over the free Schiff base ligand in all the assays .
Toxicity Studies
Toxicity studies on WISH-ATCC-CCL-25, human epithelial amnion (normal liver cell lines), and MRC-5-ATCC-CCL-171 (normal human lung fibroblast cell lines) revealed that at lower concentrations, the complexes did not affect the cell lines .
Computational Study
A computational study was deployed to investigate the electronic properties of the ligands and the complexes relating to their stability, reactivity, and biological potential . The computational data corroborated sufficiently with the experimental findings .
Molecular Docking Studies
Molecular docking studies demonstrated the compounds’ mechanism of action and identified potential binding sites consistent with the in vitro assays .
Hirshfeld Surface Analysis
Hirshfeld surface analysis was also performed on selected compounds to reveal qualitative and quantitative intermolecular interactions within the topology crystal network of crystal structures .
Mechanism of Action
Mode of Action
It’s possible that it could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
Without more detailed information on its targets and mode of action, it’s difficult to predict its potential effects .
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBUUOLJPJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





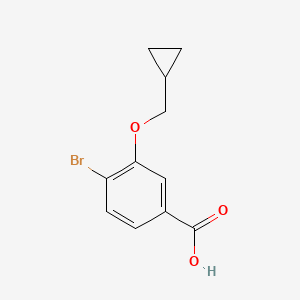
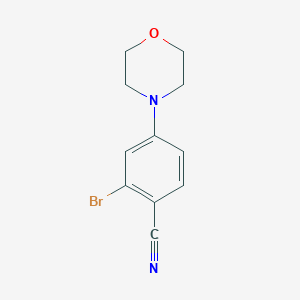
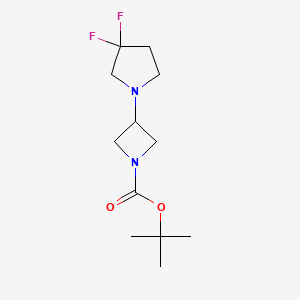

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
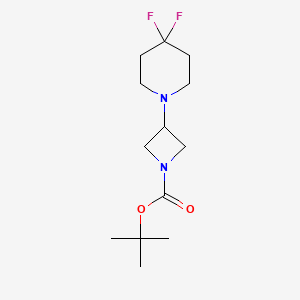
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
